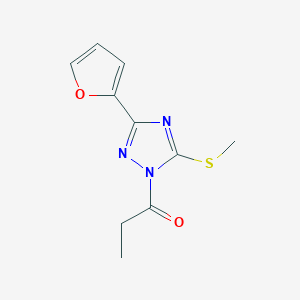![molecular formula C25H20N4O3S2 B10817017 3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound The unique structure, combining elements from quinoxaline and pyrimidine families, gives it a distinctive set of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials may include substituted thieno[2,3-d]pyrimidinones, which undergo alkylation, followed by thiolation and subsequent functional group transformations. Conditions such as temperature, solvents, and catalysts play critical roles in optimizing yield and purity.
Industrial Production Methods
In an industrial context, scalable methods may employ flow chemistry to ensure consistent product quality and quantity. Flow reactors can provide better control over reaction parameters, leading to higher efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Potentially converting sulfide groups to sulfoxides or sulfones.
Reduction: : Reducing oxo groups or other functional moieties.
Substitution: : Particularly nucleophilic substitution reactions due to the presence of heteroatoms.
Common Reagents and Conditions
Common reagents may include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiolates for substitution reactions. Conditions may vary from acidic to basic, and solvents ranging from aqueous to organic.
Major Products Formed
The reactions can yield a variety of products, such as sulfoxides from oxidation or secondary amines from reduction. Substitution reactions might result in thioethers or other derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several research applications:
Chemistry: : Used as a precursor or intermediate in synthetic chemistry for developing new molecules.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for possible therapeutic uses, particularly in targeting certain diseases or conditions.
Industry: : Studied for its role in creating materials with specific properties, like polymers or dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. For example, it may bind to specific enzymes or receptors, altering their activity. The presence of multiple reactive centers allows it to engage in diverse biochemical pathways.
Comparison with Similar Compounds
Comparing it with other similar compounds, such as quinoxaline derivatives or thienopyrimidines, highlights its uniqueness:
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: : Combines features of quinoxalines and pyrimidines, leading to unique chemical and biological properties.
Quinoxaline Derivatives: : Known for their antimicrobial and anticancer activities.
Thienopyrimidines: : Studied for their potential use in pharmaceuticals due to their diverse bioactivities.
Similar Compounds
Quinoxaline: : Often found in bioactive molecules with antimicrobial and anticancer properties.
Thieno[2,3-d]pyrimidine: : A class of compounds with a broad spectrum of biological activities.
Fascinating, isn't it? And that's the tip of the iceberg—there's always more to explore in the world of chemistry! What are you particularly interested in about this compound?
Properties
Molecular Formula |
C25H20N4O3S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H20N4O3S2/c1-2-12-28-24(32)22-17(16-8-4-3-5-9-16)14-33-23(22)27-25(28)34-15-21(31)29-13-20(30)26-18-10-6-7-11-19(18)29/h2-11,14H,1,12-13,15H2,(H,26,30) |
InChI Key |
YDHPHWBRBBKAPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CC(=O)NC4=CC=CC=C43)SC=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


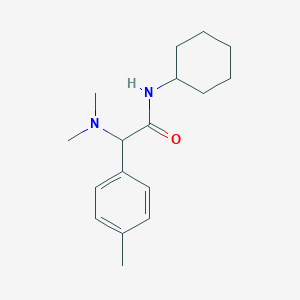
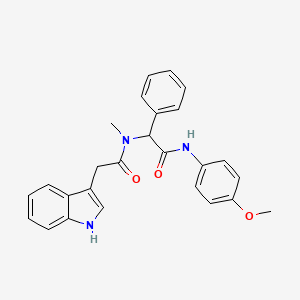
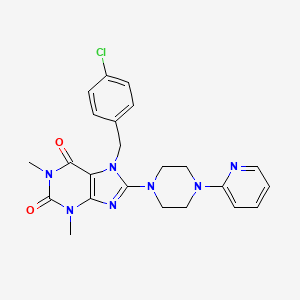
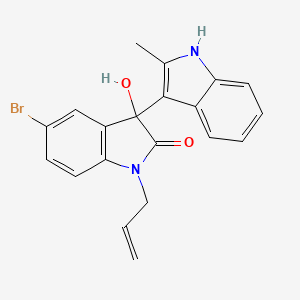
![N-(4-methoxyphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B10816964.png)
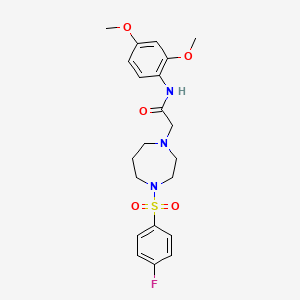
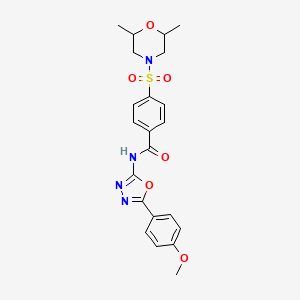
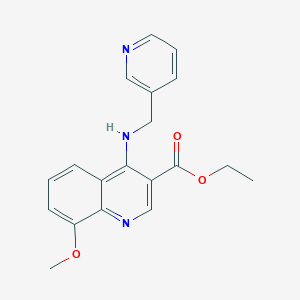
![N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide](/img/structure/B10816986.png)
![6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B10816994.png)
![7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10816998.png)
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide](/img/structure/B10817001.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
